physical and chemical characteristics of 5-Hexenyldimethylchlorosilane
physical and chemical characteristics of 5-Hexenyldimethylchlorosilane
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 5-Hexenyldimethylchlorosilane
Foreword: A Molecule of Dichotomous Reactivity
In the landscape of organosilicon chemistry, bifunctional molecules present a unique paradigm for synthetic innovation. 5-Hexenyldimethylchlorosilane, CAS 30102-73-9, stands as a prime exemplar of this principle. It is a molecule defined by a carefully orchestrated dichotomy: the highly reactive, moisture-sensitive silyl chloride at one end, and a terminal alkene, ripe for a multitude of carbon-carbon and carbon-heteroatom bond formations, at the other. This guide is intended for the practicing researcher and process chemist, offering not just a consolidation of its known properties but a deeper insight into the causality of its reactivity. We will explore how to strategically harness its distinct functional groups, both in isolation and in concert, to achieve complex molecular architectures, modify surfaces, and build novel polymeric systems.
Core Molecular Profile and Physicochemical Properties
5-Hexenyldimethylchlorosilane is an organosilicon compound that presents as a colorless to pale yellow liquid with a distinct, sharp odor characteristic of chlorosilanes.[1] Its structure, featuring a silicon atom bonded to two methyl groups, a chlorine atom, and a 5-hexenyl chain, is the foundation of its utility.
Caption: Molecular structure of 5-Hexenyldimethylchlorosilane.
The physical properties of this compound are critical for its handling, storage, and use in various reaction setups. These are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇ClSi | [2] |
| Molecular Weight | 176.76 g/mol | [2] |
| CAS Number | 30102-73-9 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 183-184 °C | [2] |
| Density | 0.895 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.4423 | [2] |
| Flash Point | 48 °C | [2] |
| Hydrolytic Sensitivity | 8: Reacts rapidly with moisture, water, protic solvents | [2] |
Its high hydrolytic sensitivity is a paramount consideration. The Si-Cl bond is readily attacked by water, leading to the formation of the corresponding silanol and hydrochloric acid.[1] This necessitates storage under an inert atmosphere (e.g., nitrogen or argon) and the use of anhydrous solvents and reagents in all synthetic applications.
Spectroscopic Characterization: The Signature of a Bifunctional Silane
For any researcher, unambiguous structural confirmation is non-negotiable. While a dedicated spectral database for this specific compound is sparse, its structure allows for a highly predictable spectroscopic signature based on well-established principles.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.8 | ddt | 1H | =CH- | Vinylic proton, split by geminal and vicinal protons. |
| ~ 4.9 | m | 2H | H₂C= | Diastereotopic vinylic protons. |
| ~ 2.1 | q | 2H | =C-CH₂- | Allylic protons, deshielded by the double bond. |
| ~ 1.4 | m | 4H | -CH₂-CH₂- | Aliphatic protons in the middle of the chain. |
| ~ 0.8 | t | 2H | Si-CH₂- | Protons alpha to the silicon atom. |
| ~ 0.1 | s | 6H | Si-(CH₃)₂ | Protons on the two equivalent methyl groups bonded to silicon. |
¹³C NMR: The carbon spectrum provides a clear map of the carbon backbone.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 139 | =CH- | Vinylic methine carbon. |
| ~ 114 | H₂C= | Vinylic methylene carbon. |
| ~ 34 | =C-CH₂- | Allylic carbon. |
| ~ 33 | -CH₂- | Aliphatic carbon. |
| ~ 23 | -CH₂- | Aliphatic carbon. |
| ~ 18 | Si-CH₂- | Carbon alpha to silicon. |
| ~ -2 | Si-(CH₃)₂ | Methyl carbons attached to silicon, characteristically upfield. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features of the alkyl chain, the terminal alkene, and the dimethylsilyl group.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3075 | C-H stretch | Alkene (=C-H) |
| 2975-2850 | C-H stretch | Alkane (-C-H) |
| 1640 | C=C stretch | Alkene |
| 1465 | C-H bend | Alkane (-CH₂-) |
| 1250 | Si-CH₃ symmetric bend | Dimethylsilyl |
| 815, 780 | Si-C stretch | Dimethylsilyl |
| ~540 | Si-Cl stretch | Silyl Chloride |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 176 would be observed, along with a characteristic M+2 peak at m/z = 178 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of a chlorine atom ([M-35]⁺), as well as cleavage of the hexenyl chain.
The Duality of Reaction Chemistry
The synthetic utility of 5-hexenyldimethylchlorosilane stems from the ability to selectively address its two functional groups.
Chemistry of the Si-Cl Bond: A Gateway to Functionalization
The silicon-chlorine bond is a highly polarized, labile bond that serves as an excellent electrophilic site for nucleophilic substitution.[4] This allows for the facile introduction of a wide array of functionalities.
Caption: General workflow for nucleophilic substitution at the silicon center.
Exemplary Protocol: Methanolysis to 5-Hexenyldimethylmethoxysilane
This protocol demonstrates the conversion of the chlorosilane to a methoxysilane. The choice of a tertiary amine base like triethylamine is crucial; it acts as an acid scavenger, sequestering the HCl byproduct and preventing potential acid-catalyzed polymerization or isomerization of the alkene.[5]
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Inert Atmosphere Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
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Reagent Charging: Charge the flask with 5-hexenyldimethylchlorosilane (17.7 g, 0.1 mol) and anhydrous diethyl ether (100 mL).
-
Base and Nucleophile Addition: Add triethylamine (12.1 g, 0.12 mol) to the stirred solution. Cool the mixture to 0 °C in an ice bath.
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Reaction: Add anhydrous methanol (4.0 g, 0.125 mol) dropwise from the dropping funnel over 30 minutes. A white precipitate of triethylamine hydrochloride will form immediately.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Filter the reaction mixture to remove the hydrochloride salt. Wash the salt with a small amount of dry diethyl ether.
-
Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure 5-hexenyldimethylmethoxysilane.
Chemistry of the C=C Bond: Building Cyclic and Complex Structures
The terminal alkene offers a versatile handle for intramolecular reactions, providing a powerful strategy for ring construction.
3.2.1. Intramolecular Hydrosilylation: A Path to Sila-cycles
A key application is intramolecular hydrosilylation, which requires prior conversion of the Si-Cl bond to a Si-H bond. This two-step sequence is a powerful method for creating silicon-containing heterocyclic systems.
Caption: Two-step workflow for intramolecular hydrosilylation.
Exemplary Protocol: Synthesis of 1,1-Dimethyl-1-silacycloheptane
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Step 1: Reduction to 5-Hexenyldimethylsilane:
-
Setup: In an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.8 g, 0.075 mol) in 100 mL of anhydrous THF in a three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer.
-
Addition: Cool the suspension to 0 °C. Add a solution of 5-hexenyldimethylchlorosilane (17.7 g, 0.1 mol) in 50 mL of anhydrous THF dropwise. Caution: Exothermic reaction and hydrogen gas evolution.
-
Reaction: After addition, allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2 hours.
-
Quenching: Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Isolation: Filter the resulting salts and dry the organic phase over anhydrous MgSO₄. The solvent can be carefully removed by distillation to yield the crude Si-H intermediate. This intermediate is often used directly without further purification due to its volatility.
-
-
Step 2: Intramolecular Cyclization:
-
Setup: Dilute the crude 5-hexenyldimethylsilane from the previous step in 200 mL of anhydrous toluene.
-
Catalysis: Add a catalytic amount of Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~10 ppm Pt).
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Reaction: Heat the solution to 80 °C and monitor the reaction by IR spectroscopy for the disappearance of the Si-H stretch (~2150 cm⁻¹).
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Purification: Upon completion, the catalyst can be removed by filtration through a short plug of silica gel. The solvent is removed under reduced pressure, and the product, 1,1-Dimethyl-1-silacycloheptane, is purified by vacuum distillation.
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3.2.2. Radical Cyclization: Forming Carbocycles
The 5-hexenyl moiety is a classic substrate for radical cyclization, proceeding preferentially via a 5-exo-trig pathway to form a five-membered ring.[6][7] This provides a powerful method for constructing cyclopentylmethyl radical intermediates that can be further functionalized.
Caption: Mechanism of 5-exo-trig radical cyclization.
Proposed Synthesis Route
Commercially available, 5-hexenyldimethylchlorosilane is most efficiently prepared in the lab via the Grignard reaction between 5-hexenylmagnesium bromide and an excess of dimethyldichlorosilane. Using an excess of the dichlorosilane is critical to minimize the formation of the dialkylated byproduct, di(5-hexenyl)dimethylsilane.
Exemplary Protocol: Synthesis via Grignard Reaction
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Grignard Formation: Prepare 5-hexenylmagnesium bromide from 6-bromo-1-hexene (0.1 mol) and magnesium turnings (0.11 mol) in anhydrous THF under a nitrogen atmosphere.
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Reaction Setup: In a separate, flame-dried three-neck flask equipped with a mechanical stirrer, dropping funnel, and condenser, charge dimethyldichlorosilane (38.7 g, 0.3 mol, 3 equivalents) into 150 mL of anhydrous THF. Cool the solution to 0 °C.
-
Grignard Addition: Add the freshly prepared Grignard solution dropwise to the stirred solution of dimethyldichlorosilane. Maintain the temperature below 10 °C throughout the addition.
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Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then stir for 12 hours.
-
Workup: The reaction is quenched by carefully decanting the THF solution into a separate flask. The remaining magnesium salts are washed with dry hexane.
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Purification: The combined organic solutions are concentrated under reduced pressure. The resulting liquid is then fractionally distilled under vacuum to separate the desired 5-hexenyldimethylchlorosilane from unreacted dimethyldichlorosilane and any high-boiling byproducts.
Applications in Materials Science and Drug Development
The dual reactivity of this molecule makes it a valuable building block and surface modifier.
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Surface Modification: The chlorosilyl group can be used to covalently attach the molecule to hydroxyl-terminated surfaces like silica, glass, or metal oxides.[8] This process introduces a terminal alkene "handle" on the surface, which can then be used for further "click" chemistry, polymerization, or attachment of biomolecules.
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Polymer Synthesis: It can be used as a monomer or a chain-terminating agent in the synthesis of silicone polymers. The hexenyl group can be incorporated into the polymer backbone or as a pendant group, allowing for subsequent cross-linking or functionalization.
-
Protecting Group Chemistry: While less common, the dimethylsilyl group can be used to protect alcohols. The hexenyl group provides a unique deprotection strategy via reactions like ozonolysis or olefin metathesis, which are orthogonal to standard acid/base labile silyl ethers.[9]
Safety and Handling
As a Senior Application Scientist, I must stress the importance of rigorous safety protocols.
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Corrosive and Flammable: 5-Hexenyldimethylchlorosilane is flammable and causes severe skin burns and eye damage.[2] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: Reacts violently with water to produce HCl gas. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. Reactions should be conducted under an inert atmosphere.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from sources of ignition and moisture.
Conclusion
5-Hexenyldimethylchlorosilane is more than a simple organosilicon reagent; it is a versatile platform for chemical innovation. Its value lies not in the complexity of its own structure, but in the complexity it enables. By understanding the distinct reactivity of its chlorosilyl and hexenyl functionalities, researchers can unlock a vast synthetic potential, from the precise modification of material surfaces to the elegant construction of complex cyclic molecules. Adherence to strict anhydrous techniques and safety protocols is the key to successfully harnessing the power of this dichotomous molecule.
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